molecular formula C5H5BBrNO2 B1275622 5-Bromopyridine-3-boronic acid CAS No. 452972-09-7

5-Bromopyridine-3-boronic acid

Cat. No. B1275622
M. Wt: 201.82 g/mol
InChI Key: ICCGFOKNFZWCTJ-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-boronic acid is a halogenated boronic acid derivative of pyridine, which is a heterocyclic aromatic compound. It is characterized by the presence of a bromine atom and a boronic acid functional group attached to the pyridine ring. This compound is of interest due to its utility in various chemical reactions, particularly in the formation of complex molecules through coupling reactions.

Synthesis Analysis

The synthesis of halopyridinylboronic acids, including 5-bromopyridine-3-boronic acid, involves regioselective halogen-metal exchange reactions or ortho-lithiation processes followed by quenching with triisopropylborate. These methods have been shown to yield single regioisomeric products, which are crucial for the purity and effectiveness of subsequent reactions . The synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves multiple steps including methoxylation, oxidation, and bromination, which highlight the complexity and precision required in synthesizing halogenated pyridine derivatives .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 5-bromopyridine-3-boronic acid, they do provide insights into the structural aspects of related compounds. For instance, the crystal structures of lanthanide complexes with brominated aromatic compounds have been analyzed, showing the importance of weak hydrogen bond interactions and π-π stacking in the formation of supramolecular structures . Similarly, the recognition patterns between brominated compounds and N-donor compounds have been studied, revealing the significance of hydrogen bonding in molecular assembly .

Chemical Reactions Analysis

5-Bromopyridine-3-boronic acid is a versatile reagent in chemical synthesis, particularly in Suzuki cross-coupling reactions. The presence of the boronic acid group allows it to participate in palladium-catalyzed coupling with aryl halides, enabling the construction of complex pyridine libraries . The bromine atom also provides a reactive site for further functionalization, as demonstrated in the synthesis of bipyridine derivatives through selective bromination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopyridine-3-boronic acid are influenced by its functional groups. The boronic acid moiety imparts water solubility and the ability to form reversible covalent bonds with diols, which is useful in the detection and differentiation of bioanalytes . The bromine atom increases the compound's reactivity, making it a valuable intermediate in organic synthesis. The stability and crystallinity of halopyridinylboronic acids and esters are also notable, as they are essential for their isolation and use in coupling reactions .

Scientific Research Applications

Synthesis of Disubstituted Pyridines and Pyridones

5-Bromopyridine-3-boronic acid has been instrumental in the synthesis of various disubstituted pyridines and pyridones. This process involves a two-step Suzuki reaction, first with aryl iodides and then with aryl or heteroaryl boronic acids. This method highlights the compound's versatility and efficacy in creating structurally diverse pyridine derivatives (Sutherland & Gallagher, 2003).

Labeling Reagent in Analytical Chemistry

5-Bromopyridine-3-boronic acid has been used as a labeling reagent, specifically for brassinosteroids (BRs) in plant analysis. Its application significantly enhances the detection sensitivity of BRs, demonstrating its value in sensitive analytical procedures (Huo et al., 2012).

Building Blocks for Combinatorial Chemistry

This compound serves as a bifunctional building block in combinatorial chemistry. Its unique structural features facilitate the formation of new heterocyclic boron derivatives, playing a crucial role in the development of novel compounds with potential applications in various fields (Sopková-de Oliveira Santos et al., 2003).

In Metal Complex Synthesis

5-Bromopyridine-3-boronic acid is used in synthesizing polypyridyl complexes of metals like Ru(II) and Ir(III). These complexes are valuable in creating multimetallic assemblies with potential applications in catalysis and material science (Arm & Williams, 2005).

Fluorescent Chemosensors

The compound is significant in developing fluorescent chemosensors for detecting various substances like carbohydrates and bioactive compounds. Its interaction with diols forms the basis for many sensor applications (Huang et al., 2012).

Fluorescence Detection in Metal-Organic Frameworks

In the field of metal-organic frameworks (MOFs), 5-bromopyridine-3-boronic acid is used to enhance the fluorescence detection of ions like fluoride. It demonstrates how functional ligands can be selected to improve sensing efficiency in MOFs (Yang et al., 2017).

Biomedical Applications

This compound is utilized in the synthesis of BODIPY-based fluorescent compounds for biomedical applications. Its properties make it a potential candidate for antibacterial and antioxidant applications, emphasizing its versatility in medicinal chemistry (Alnoman et al., 2019).

Safety And Hazards

5-Bromopyridine-3-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

properties

IUPAC Name

(5-bromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCGFOKNFZWCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396798
Record name 5-bromopyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-3-boronic acid

CAS RN

452972-09-7
Record name 5-bromopyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-pyridylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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